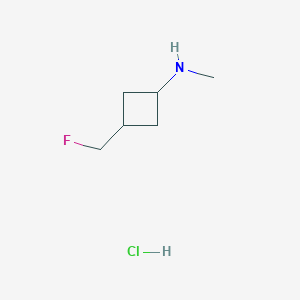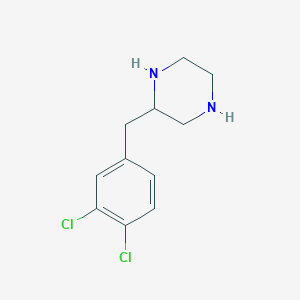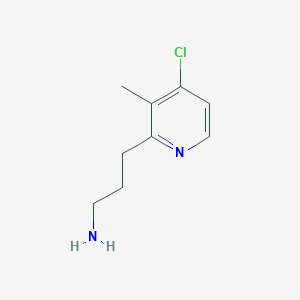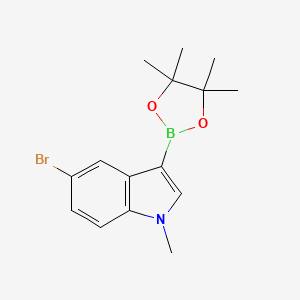
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride typically involves the fluoromethylation of N-methyl-cyclobutanamine. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.
Industrial Production Methods
Industrial production of fluorinated compounds often involves enzyme-catalyzed synthesis methods. Enzymes such as cytochrome P450, fluorinases, and transaminases are employed to achieve selective fluorination under mild conditions . These methods are advantageous due to their high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Radical Reactions: The fluoromethyl group can participate in radical reactions, leading to the formation of complex fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include fluoroiodomethane for fluoromethylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted cyclobutanamines, while oxidation and reduction can produce ketones and alcohols, respectively .
Aplicaciones Científicas De Investigación
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced stability and bioavailability.
Industry: Utilized in the production of materials with improved properties, such as increased resistance to degradation
Mecanismo De Acción
The mechanism of action of 3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong electrostatic interactions with biological molecules, altering their activity and stability. This can lead to changes in enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated cyclobutanamines and N-methylated amines. Examples are:
- 3-(trifluoromethyl)-N-methyl-cyclobutanamine
- 3-(chloromethyl)-N-methyl-cyclobutanamine
- 3-(bromomethyl)-N-methyl-cyclobutanamine .
Uniqueness
3-(fluoromethyl)-N-methyl-cyclobutanamine;hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications compared to its non-fluorinated counterparts .
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-6-2-5(3-6)4-7;/h5-6,8H,2-4H2,1H3;1H |
Clave InChI |
MXFATNDECGWQHS-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(C1)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)





![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)



